![molecular formula C17H22N2O3 B2488167 N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2199812-77-4](/img/structure/B2488167.png)
N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin release from the pancreas and reducing the production of glucose by the liver.
Wirkmechanismus
N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide works by inhibiting the enzyme N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide, which is responsible for breaking down the hormone incretin. Incretin helps to regulate blood sugar levels by stimulating insulin release from the pancreas and reducing the production of glucose by the liver. By inhibiting N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide, N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide increases the levels of incretin in the body, which in turn leads to improved glycemic control.
Biochemical and Physiological Effects
N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide has several biochemical and physiological effects. It increases insulin secretion from the pancreas, reduces glucagon secretion, and decreases glucose production by the liver. It also improves beta-cell function and enhances glucose uptake by peripheral tissues. In addition, it has been found to have cardiovascular benefits, such as reducing blood pressure and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide in lab experiments include its ability to improve glycemic control and its cardiovascular benefits. It is also well-tolerated and has a low risk of hypoglycemia. However, its limitations include its cost and the need for long-term studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide in the treatment of type 2 diabetes. One area of research is to investigate its potential use in combination with other drugs to improve glycemic control. Another area of research is to explore its cardiovascular benefits and its potential use in the prevention of cardiovascular disease. Additionally, further studies are needed to determine its long-term safety and efficacy.
Synthesemethoden
The synthesis of N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide involves several steps. The first step is the reaction of 4-(2,2-dimethylpropanoyl)aniline with acetic anhydride to form N-(4-acetylanilino)-2,2-dimethylpropanamide. This intermediate is then reacted with ethyl acrylate to form N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. In addition, it has also been found to have cardiovascular benefits, such as reducing blood pressure and improving lipid profiles.
Eigenschaften
IUPAC Name |
N-[4-(2,2-dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-14(20)18-11-10-15(21)19-13-8-6-12(7-9-13)16(22)17(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJQWIHHUILHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)NC(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(2,2-dimethylpropanoyl)phenyl]carbamoyl}ethyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.